1-Triacontanol

Description

1-Triacontanol is a natural product found in Mandragora autumnalis, Primula vulgaris, and other organisms with data available.

Properties

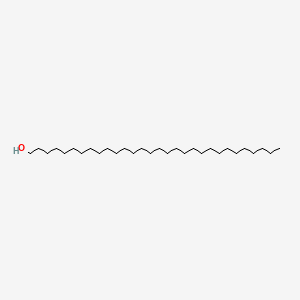

IUPAC Name |

triacontan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H62O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31/h31H,2-30H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REZQBEBOWJAQKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H62O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67905-26-4 (aluminum salt) | |

| Record name | Myricyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5029188 | |

| Record name | 1-Triacontanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Slightly beige powder; [Acros Organics MSDS] | |

| Record name | 1-Triacontanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15727 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

593-50-0 | |

| Record name | 1-Triacontanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myricyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Triacontanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405588 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Triacontanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402492 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Triacontanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Triacontanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triacontan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.905 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-TRIACONTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/767RD0E90B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the 1-Triacontanol Biosynthesis Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Triacontanol, a 30-carbon primary fatty alcohol, is a natural plant growth regulator found in epicuticular waxes. It plays a significant role in promoting plant growth and development by influencing various physiological and biochemical processes. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in plants, detailing the enzymatic steps, key intermediates, and regulatory networks. The guide is intended for researchers, scientists, and drug development professionals interested in understanding and potentially modulating this important metabolic pathway. It includes detailed experimental protocols for pathway analysis and quantitative data to facilitate comparative studies. Signaling pathways and experimental workflows are visualized using Graphviz to provide clear, logical representations of the described processes.

The Core Biosynthesis Pathway

The biosynthesis of this compound is a multi-step process that begins with the synthesis of very-long-chain fatty acids (VLCFAs) in the endoplasmic reticulum (ER). This process is carried out by the fatty acid elongase (FAE) complex, which sequentially adds two-carbon units to a growing acyl-CoA chain. The resulting 30-carbon acyl-CoA, triacontanoyl-CoA, is then reduced to this compound.

Very-Long-Chain Fatty Acid (VLCFA) Elongation

The synthesis of the C30 precursor for this compound is dependent on the fatty acid elongase (FAE) complex. This complex consists of four core enzymes that catalyze a cycle of four reactions:

-

Condensation: A β-ketoacyl-CoA synthase (KCS) catalyzes the initial and rate-limiting step, which involves the condensation of a C28-CoA with malonyl-CoA to form a β-ketoacyl-CoA (C30). The specificity of the KCS enzyme determines the final chain length of the VLCFA. In Arabidopsis thaliana, KCS6 (also known as CER6 or CUT1) is a key enzyme involved in the elongation of VLCFAs to C28 and beyond, making it a crucial component in the synthesis of the C30 precursor.[1][2][3]

-

First Reduction: A β-ketoacyl-CoA reductase (KCR) reduces the β-keto group of the β-ketoacyl-CoA to a hydroxyl group, forming a β-hydroxyacyl-CoA. In Arabidopsis, KCR1 is the primary reductase involved in this step.

-

Dehydration: A β-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule from the β-hydroxyacyl-CoA, creating a double bond and forming an trans-2,3-enoyl-CoA. PASTICCINO2 (PAS2) is the major HCD in Arabidopsis.

-

Second Reduction: An enoyl-CoA reductase (ECR) reduces the double bond of the trans-2,3-enoyl-CoA to produce a saturated acyl-CoA that is two carbons longer than the initial substrate. In Arabidopsis, this function is primarily carried out by ECERIFERUM10 (CER10) .[4]

This four-step cycle is repeated until the C30 acyl-CoA, triacontanoyl-CoA, is synthesized.

Reduction to this compound

The final step in the biosynthesis of this compound is the reduction of triacontanoyl-CoA. This reaction is catalyzed by a fatty acyl-CoA reductase (FAR). In Arabidopsis, the enzyme ECERIFERUM4 (CER4) , also known as FAR3, is responsible for the reduction of very-long-chain acyl-CoAs to their corresponding primary alcohols, including the conversion of triacontanoyl-CoA to this compound.[5][6]

Quantitative Data

Quantitative analysis of the this compound biosynthesis pathway is essential for understanding its efficiency and regulation. The following tables summarize available quantitative data.

Table 1: Abundance of this compound in the Cuticular Wax of Various Plant Species

| Plant Species | Organ | This compound (% of total wax) | Reference |

| Arabidopsis thaliana | Stem | ~1.0% | [7] |

| Brassica carinata | Leaf | up to 10.83% | [8] |

| Spathodea campanulata | Leaf | High (major component) | [9] |

| Newbouldia laevis | Leaf | <1.0% | [9] |

| Markhamia acuminata | Leaf | <1.0% | [9] |

| Kigelia africana | Leaf | <1.0% | [9] |

Table 2: Kinetic Parameters of Key Enzymes

Note: Specific kinetic data for the C30 substrates of KCS6 and CER4 are limited in the literature. The values presented are indicative of their general activity with very-long-chain fatty acyl-CoAs.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Reference |

| AtKCS1 | C16:0-CoA | ~2.5 | - | [10] |

| AtKCS1 | C18:0-CoA | ~1.5 | - | [10] |

| AtLACS | Oleic acid | 3.26 ± 1.30 | 2.91 ± 0.55 (x10⁻³) | [11] |

| AtNPC4 | GIPC | 3.86 | 0.19 (µM min⁻¹) (Vmax) | [12] |

| AtNPC4 | PC | 22.43 | 0.12 (µM min⁻¹) (Vmax) | [12] |

Regulatory Mechanisms

The biosynthesis of this compound is tightly regulated at the transcriptional level in response to developmental cues and environmental stresses.

Transcriptional Regulation

Several transcription factors have been identified as key regulators of the cuticular wax biosynthetic pathway, including the genes involved in this compound synthesis.

-

MYB96 and MYB94: These two MYB transcription factors are positive regulators of cuticular wax biosynthesis. They are induced by drought and abscisic acid (ABA) and additively activate the expression of several wax biosynthetic genes, including KCS6 and CER4.[13][14][15][16][17][18] They bind to conserved MYB recognition sequences in the promoter regions of their target genes.[14][16][18]

-

DEWAX: This AP2/ERF-type transcription factor acts as a negative regulator of wax biosynthesis, repressing the expression of wax-related genes, including KCS genes, during the dark period of the diurnal cycle.

-

SPL9: This transcription factor, regulated by miR156, positively regulates the expression of CER1 and indirectly affects CER4 expression, influencing alkane and primary alcohol synthesis.[19]

Experimental Protocols

Extraction and Quantification of Cuticular Waxes

This protocol describes the extraction and analysis of cuticular waxes, including this compound, from plant tissues using gas chromatography-mass spectrometry (GC-MS).

Materials:

-

Heptadecanoic acid (internal standard)

-

Nitrogen gas supply

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)

-

Anhydrous pyridine (B92270)

-

Heptane:toluene (1:1, v/v)

-

GC-MS system

Procedure:

-

Extraction:

-

Collect and weigh fresh plant tissue (e.g., stems or leaves).

-

Immerse the tissue in chloroform containing a known amount of heptadecanoic acid as an internal standard for 30 seconds at room temperature.[20]

-

Transfer the chloroform extract to a new glass vial.

-

-

Drying and Derivatization:

-

Evaporate the chloroform extract to dryness under a stream of nitrogen gas.[20]

-

Add 100 µL of anhydrous pyridine and 100 µL of BSTFA to the dried extract.[20]

-

Incubate at 70°C for 30 minutes to convert hydroxyl-containing compounds (like this compound) into their trimethylsilyl (B98337) (TMS) derivatives.[20]

-

Evaporate the pyridine and excess BSTFA under a stream of nitrogen gas.[20]

-

-

Sample Preparation for GC-MS:

-

Dissolve the derivatized wax residue in 500 µL of heptane:toluene (1:1, v/v).[20]

-

Transfer the solution to a GC vial for analysis.

-

-

GC-MS Analysis:

-

Inject an aliquot of the sample into the GC-MS.

-

Use a suitable temperature program to separate the different wax components. A typical program might start at a low temperature and ramp up to a high temperature to elute the long-chain compounds.

-

Identify the peaks by comparing their mass spectra with a reference library (e.g., NIST).

-

Quantify the amount of this compound and other wax components by comparing their peak areas to the peak area of the internal standard.

-

Heterologous Expression and Purification of Fatty Acyl-CoA Reductase (CER4)

This protocol outlines the general steps for expressing and purifying a plant fatty acyl-CoA reductase, such as CER4, in a heterologous system like E. coli or yeast for subsequent in vitro characterization.

Materials:

-

Expression vector (e.g., pET vector for E. coli or pYES vector for yeast)

-

Competent cells (E. coli or yeast)

-

Appropriate growth media and antibiotics/selection agents

-

Inducer (e.g., IPTG for E. coli, galactose for yeast)

-

Lysis buffer

-

Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)

-

Wash and elution buffers

Procedure:

-

Cloning:

-

Amplify the coding sequence of the CER4 gene from plant cDNA.

-

Clone the CER4 cDNA into an appropriate expression vector, often with an affinity tag (e.g., 6x-His tag) for purification.

-

-

Transformation and Expression:

-

Transform the expression construct into competent E. coli or yeast cells.

-

Grow the transformed cells in a suitable medium to a desired cell density.

-

Induce protein expression by adding the appropriate inducer (e.g., IPTG or galactose).

-

Continue to grow the cells for a specified time to allow for protein accumulation.

-

-

Cell Lysis and Protein Extraction:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer.

-

Lyse the cells using methods such as sonication or enzymatic digestion.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble protein fraction.

-

-

Purification:

-

Apply the soluble protein extract to an affinity chromatography column (e.g., Ni-NTA resin for His-tagged proteins).

-

Wash the column with a wash buffer to remove non-specifically bound proteins.

-

Elute the target protein from the column using an elution buffer (e.g., containing a high concentration of imidazole (B134444) for His-tagged proteins).

-

-

Verification:

-

Analyze the purified protein by SDS-PAGE to assess its purity and molecular weight.

-

Confirm the identity of the protein by Western blotting using an antibody against the affinity tag or the protein itself.

-

In Vitro Fatty Acyl-CoA Reductase (FAR) Enzyme Assay

This protocol describes a method to measure the activity of a purified FAR enzyme in vitro.

Materials:

-

Purified FAR enzyme

-

Acyl-CoA substrate (e.g., triacontanoyl-CoA)

-

NADPH

-

Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0)

-

Reaction termination solution (e.g., a solution of isopropanol (B130326) and acetic acid)

-

Organic solvent for extraction (e.g., hexane)

-

GC-MS system for product analysis

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing the assay buffer, NADPH, and the acyl-CoA substrate in a microcentrifuge tube.

-

Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C).

-

-

Enzyme Reaction:

-

Initiate the reaction by adding the purified FAR enzyme to the reaction mixture.

-

Incubate the reaction for a specific time period (e.g., 30 minutes).

-

-

Reaction Termination and Product Extraction:

-

Stop the reaction by adding a termination solution.

-

Add an organic solvent (e.g., hexane) to extract the fatty alcohol product.

-

Vortex the mixture and then centrifuge to separate the phases.

-

Carefully collect the upper organic phase containing the fatty alcohol.

-

-

Analysis:

-

Dry the organic extract under a stream of nitrogen.

-

Derivatize the sample with a silylating agent (e.g., BSTFA) if necessary for GC-MS analysis.

-

Dissolve the derivatized product in a suitable solvent and analyze by GC-MS to identify and quantify the fatty alcohol product.

-

Conclusion

The biosynthesis of this compound in plants is a well-defined pathway involving the fatty acid elongase complex and a terminal fatty acyl-CoA reductase. The production of the C30 precursor, triacontanoyl-CoA, is a multi-enzyme process, with the KCS enzyme playing a critical role in determining the final chain length. The subsequent reduction to this compound is catalyzed by the FAR enzyme, CER4 in Arabidopsis. The entire pathway is under tight transcriptional control, responding to both developmental and environmental cues, with transcription factors such as MYB96 and MYB94 playing a key role in its upregulation in response to drought and ABA. The detailed protocols and quantitative data provided in this guide offer a valuable resource for researchers seeking to further investigate this important metabolic pathway and its role in plant growth and stress response. Further research is needed to fully elucidate the kinetic properties of the enzymes involved and the intricate details of the regulatory networks that govern this compound biosynthesis.

References

- 1. mdpi.com [mdpi.com]

- 2. Tapetal 3-Ketoacyl-Coenzyme A Synthases Are Involved in Pollen Coat Lipid Accumulation for Pollen-Stigma Interaction in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evolution and molecular basis of substrate specificity in a 3-ketoacyl-CoA synthase gene cluster from Populus trichocarpa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae [repository.rothamsted.ac.uk]

- 5. CER4 Encodes an Alcohol-Forming Fatty Acyl-Coenzyme A Reductase Involved in Cuticular Wax Production in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. GC-MS-Based Analysis of Chloroform Extracted Suberin-Associated Root Waxes from Arabidopsis and Other Plant Species [bio-protocol.org]

- 8. Phenotypic Diversity in Leaf Cuticular Waxes in Brassica carinata Accessions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Substrate specificity of Arabidopsis 3-ketoacyl-CoA synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | The transcriptional regulatory network in the drought response and its crosstalk in abiotic stress responses including drought, cold, and heat [frontiersin.org]

- 12. Nonspecific phospholipase C4 hydrolyzes phosphosphingolipids and sustains plant root growth during phosphate deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. tandfonline.com [tandfonline.com]

- 16. MYB94 and MYB96 Additively Activate Cuticular Wax Biosynthesis in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | AP2/DREB Transcription Factor RAP2.4 Activates Cuticular Wax Biosynthesis in Arabidopsis Leaves Under Drought [frontiersin.org]

- 18. academic.oup.com [academic.oup.com]

- 19. Regulatory mechanisms underlying cuticular wax biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Cuticle development and the underlying transcriptome–metabolome associations during early seedling establishment - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery, Isolation, and Science of 1-Triacontanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Triacontanol, a 30-carbon saturated primary fatty alcohol, is a naturally occurring plant growth regulator found in the epicuticular waxes of various plants and in beeswax.[1][2] First isolated in 1933 from alfalfa wax, it has since garnered significant attention for its ability to enhance plant growth, improve crop yields, and increase resistance to abiotic stress.[1] This technical guide provides an in-depth overview of the discovery, isolation, purification, and physiological effects of this compound, tailored for professionals in research and drug development.

Discovery and Natural Occurrence

The initial isolation of this compound from alfalfa (Medicago sativa) in 1933 marked the beginning of research into its biological activities.[1] It is a minor component of the epicuticular wax of many plant species. For instance, in wheat, this compound constitutes about 3-4% of the leaf wax.[1] It is also a significant component of beeswax.[1][2] The presence of this long-chain alcohol in the protective outer layer of plants suggests its role in plant defense and development.

Experimental Protocols for Isolation and Purification

The isolation and purification of this compound from natural sources involve several stages, including extraction, saponification (for esterified forms), and purification. The choice of method depends on the source material and the desired purity of the final product.

Protocol 1: Saponification and Isolation from Beeswax

This protocol is adapted from established methods for extracting this compound from beeswax, where it is often present as an ester.[3]

Materials:

-

Industrial beeswax

-

Ethanol (B145695) (95%)

-

Sodium hydroxide (B78521) (NaOH)

-

Isoamyl alcohol

-

Distilled water

Procedure:

-

Dissolution: In a four-necked flask, dissolve 150 g of industrial beeswax in 300 ml of benzene with heating to approximately 75°C.

-

Saponification: After one hour, increase the temperature to 95°C. Prepare a solution of 8.5 g of NaOH in 100 ml of 95°C ethanol and add it dropwise to the beeswax solution over about one hour with continuous stirring. Reflux the mixture for an additional hour.[3]

-

Extraction of Unsaponifiables: After saponification, pour the reaction mixture into 500 ml of hot water (90°C) and stir thoroughly. Transfer the mixture to a separatory funnel and allow the layers to separate. The upper benzene layer contains the unsaponifiable matter, including this compound.[3] Extract the lower aqueous phase a second time with 200 ml of benzene.

-

Washing: Combine the benzene extracts and wash them three times with 30% ethanol.[3]

-

Solvent Removal: Distill the benzene to obtain the crude unsaponifiable matter.

-

Hydrocarbon Removal: To 40 g of the unsaponifiable matter, add 200 ml of isoamyl alcohol and boil for 30 minutes. Cool the solution to 15°C and allow it to stand for 6 hours. Hydrocarbons will solidify and can be separated. The remaining liquid contains the crude this compound.[3]

-

Initial Precipitation: Add 300 ml of ethanol to the liquid from the previous step, stir, and let it stand for 30 minutes. Collect the precipitate by vacuum filtration and wash the filter cake with distilled water until the pH is neutral. Dry the cake to obtain crude this compound.[3]

Protocol 2: Solvent Extraction from Plant Material (e.g., Alfalfa)

This is a general protocol for extracting this compound from dried plant material.

Materials:

-

Dried and powdered plant material (e.g., alfalfa leaves)

-

Soxhlet extractor

-

An appropriate organic solvent (e.g., hexane, chloroform, or ethanol)

-

Rotary evaporator

Procedure:

-

Preparation: Dry the plant material and grind it into a fine powder to increase the surface area for extraction.

-

Soxhlet Extraction: Place the powdered plant material in a thimble and extract it with the chosen solvent in a Soxhlet apparatus for a sufficient period (typically 6-8 hours).

-

Solvent Evaporation: After extraction, concentrate the solvent extract using a rotary evaporator to obtain the crude wax extract containing this compound.

-

Further Purification: The crude extract can be further purified using the saponification and recrystallization methods described in this guide.

Protocol 3: Purification by Recrystallization

Recrystallization is a crucial step to obtain high-purity this compound.[4][5]

Materials:

-

Crude this compound

-

An appropriate solvent or solvent system (e.g., benzene, ethanol, ethyl acetate, or a mixture)[3][6]

Procedure:

-

Solvent Selection: The ideal solvent should dissolve this compound at high temperatures but have low solubility at room temperature.[5] Benzene and mixtures of benzene and ethanol have been used effectively.[3]

-

Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent (near its boiling point) to form a saturated solution.[3][4]

-

Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution by gravity to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to promote crystallization.[3][7]

-

Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.[4]

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[5]

-

Drying: Dry the purified crystals, for example, at 50°C for 24 hours, to remove any residual solvent.[3] This process can be repeated multiple times to achieve higher purity.[3]

Advanced Extraction Techniques

Modern extraction techniques offer advantages in terms of efficiency, reduced solvent consumption, and preservation of thermolabile compounds.

Supercritical CO2 Extraction

Supercritical fluid extraction (SFE) using carbon dioxide is a green and efficient method for extracting lipophilic compounds like this compound. It offers high selectivity and leaves no solvent residue. Studies have shown that SFE can yield a high-purity n-alcohol fraction from sources like sugarcane wax.[8]

Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the solvent and plant matrix, accelerating the extraction process. This technique can significantly reduce extraction time and solvent volume. A patented method describes the use of microwave-assisted transesterification of beeswax in methanol (B129727) with a solid base catalyst to produce this compound with a yield of 50-60%.[9]

Quantitative Data on this compound Yield

The yield of this compound varies significantly depending on the source material and the extraction and purification methods employed. The following table summarizes some reported yields.

| Source Material | Extraction/Purification Method | Yield of this compound | Reference |

| Kenyan Beeswax | Saponification and Gas Chromatography | 21.4% of the whole wax | [10] |

| Rice Bran Wax | Saponification and Soxhlet Extraction | 25% crude yield (13.3% purity) | [2][11] |

| Rice Bran Wax | Microwave Digestion and Molecular Distillation | 74.18% triacontanol (B1677592) concentrate | [12] |

| Sugarcane Wax | Supercritical CO2 Extraction | Higher purity (78.24% n-alcohols) compared to solvent extraction (22.00%) | [8] |

| Sugarcane Filter Cake | Accelerated Solvent Extraction (ASE) | 13.32% crude wax yield | [13] |

| Sugarcane Filter Cake | Supercritical Fluid Extraction (SFE) with co-solvent | 5.46% crude wax yield | [13] |

| Sugarcane Filter Cake | Soxhlet Extraction | 9.03% crude wax yield | [13] |

| Beeswax | Microwave-assisted transesterification and recrystallization | 50-60% | [9] |

Signaling Pathway and Physiological Effects

This compound exerts its growth-promoting effects by influencing various physiological and biochemical processes within the plant. The proposed signaling pathway involves a second messenger, L(+)-adenosine.

When applied to plants, this compound is believed to rapidly elicit an increase in the intracellular concentration of L(+)-adenosine. This second messenger then triggers a cascade of downstream events, leading to the observed physiological responses. These responses include:

-

Enhanced Photosynthesis: this compound treatment can lead to an increase in the rate of photosynthesis.[1]

-

Increased Enzyme Activity: It can enhance the activity of various enzymes within the plant.[1]

-

Stimulated Protein Synthesis: An increase in protein biosynthesis has been observed following treatment.[1]

-

Improved Nutrient and Water Uptake: this compound can promote the uptake of water and essential nutrients.

-

Gene Expression Regulation: It is thought to regulate the expression of genes involved in growth and development.

Experimental Workflow for Isolation and Purification

The general workflow for isolating and purifying this compound from a natural source involves a series of sequential steps.

Conclusion

This compound remains a molecule of significant interest due to its potent plant growth-regulating properties. The methodologies for its extraction and purification from natural sources are well-established, with modern techniques offering improved efficiency and sustainability. A deeper understanding of its molecular signaling pathway holds the key to unlocking its full potential in agriculture and potentially in other fields of drug development. This guide provides a foundational technical overview to aid researchers and scientists in their exploration of this fascinating long-chain alcohol.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Method for Preparing Triacontanol - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]

- 4. mt.com [mt.com]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [guidechem.com]

- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 8. researchgate.net [researchgate.net]

- 9. CN104230655A - Technology for extracting triacontanol from natural beewax by microwave and solid strongest base catalysis method - Google Patents [patents.google.com]

- 10. Determination Of I-Triacontanol In Kenyan Beeswax (honeybee, Appis Mellifera L.) And Development Of A New Approach To Its Synthesis [erepository.uonbi.ac.ke]

- 11. researchgate.net [researchgate.net]

- 12. ijset.in [ijset.in]

- 13. so06.tci-thaijo.org [so06.tci-thaijo.org]

Myricyl Alcohol: A Comprehensive Physicochemical and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myricyl alcohol, also known as 1-triacontanol or melissyl alcohol, is a saturated 30-carbon straight-chain fatty alcohol.[1][2] It is a naturally occurring compound found in the epicuticular waxes of various plants and in beeswax.[1][2] In the realm of agriculture, myricyl alcohol is recognized as a potent plant growth regulator, enhancing crop yield and quality.[1] Its applications also extend to the cosmetic industry, where it functions as a viscosity-controlling agent.[3] This technical guide provides an in-depth overview of the core physicochemical properties of myricyl alcohol, detailed experimental protocols for their determination, and a summary of its known biological signaling activities.

Physicochemical Properties

Myricyl alcohol presents as slightly beige or white waxy flakes or crystals.[4][] Its fundamental physicochemical characteristics are summarized in the tables below, providing a quantitative foundation for its application in research and development.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₃₀H₆₂O | [] |

| Molecular Weight | 438.81 g/mol | [] |

| Appearance | Slightly beige flaky crystals | [4] |

| Melting Point | 86-88 °C | [4][] |

| Boiling Point | 443.34 °C at 760 mmHg (estimated) | [6] |

| Density | 0.842 g/cm³ | [4] |

| Flash Point | 130.12 °C | [4] |

Solubility Profile

| Solvent | Solubility | Reference |

| Water | Practically insoluble (1.352e-08 mg/L at 25°C, est.) | [6] |

| Diethyl Ether | Soluble | [4] |

| Chloroform (B151607) | Soluble | [4] |

| Dichloromethane | Soluble | [4] |

| Benzene | Insoluble in cold benzene | [4] |

| Ethanol | Insoluble in cold ethanol | [4] |

| DMSO | Insoluble | [7] |

Spectroscopic Data

The structural elucidation of myricyl alcohol is supported by various spectroscopic techniques. The following table summarizes key spectral data.

| Technique | Key Peaks/Shifts (in CDCl₃) | Reference |

| ¹H NMR (90 MHz) | δ 1.26 (broad singlet, ~56H, -(CH₂)₂₈-), δ 3.64 (triplet, 2H, -CH₂-OH) | [8] |

| ¹³C NMR (50.18 MHz) | δ 14.09, 22.72, 25.81, 29.38, 29.48, 29.73, 31.96, 32.91, 63.12 | [8] |

| Infrared (IR) | ~3300-3500 cm⁻¹ (O-H stretch, broad), ~2850-2960 cm⁻¹ (C-H stretch), ~1050-1260 cm⁻¹ (C-O stretch) | [9][10][11] |

| Mass Spectrometry (MS) | Fragmentation patterns characteristic of long-chain alcohols, often analyzed via GC-MS. | [6] |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following sections outline protocols for key analytical procedures.

Melting Point Determination (Capillary Method)

This method is a standard technique for determining the melting point of a crystalline solid.[12]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Glass capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the myricyl alcohol sample is completely dry. If the crystals are large, gently grind them into a fine powder using a clean, dry mortar and pestle.

-

Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube.

-

Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to compact the solid at the bottom. The packed sample height should be approximately 2-3 mm.

-

Measurement:

-

Insert the packed capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/minute) to get a preliminary range.

-

For an accurate measurement, use a fresh sample and start heating at a temperature 10-15 °C below the preliminary melting point.

-

Set the heating rate to a slow ramp of 1-2 °C per minute.

-

-

Data Recording: Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range). A pure compound will exhibit a sharp melting range of 0.5-1.0 °C.

Solubility Determination (Qualitative)

This protocol provides a systematic approach to determining the solubility of myricyl alcohol in various solvents.

Apparatus:

-

Small test tubes

-

Vortex mixer

-

Spatula

-

Graduated pipettes

Procedure:

-

Sample Preparation: Place approximately 10-20 mg of myricyl alcohol into a small, clean, and dry test tube.

-

Solvent Addition: Add 1 mL of the desired solvent to the test tube.

-

Mixing: Vigorously shake or vortex the test tube for approximately 30-60 seconds.

-

Observation: Allow the tube to stand for at least 3 minutes and observe.

-

Soluble: The solid completely disappears, and the resulting solution is clear.

-

Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

-

Heating (for waxy solids): If the compound is insoluble at room temperature, gently warm the mixture in a water bath to a temperature below the solvent's boiling point. Observe for any changes in solubility. Note if the compound precipitates upon cooling.

-

Documentation: Record the observations for each solvent tested.

Spectroscopic Analysis Protocols

Apparatus:

-

NMR spectrometer (e.g., 300 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Pipettes

Procedure:

-

Sample Preparation: Dissolve 10-20 mg of myricyl alcohol in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer to NMR Tube: Transfer the solution to an NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. The characteristic signal for the protons on the carbon bearing the hydroxyl group (-CH₂-OH) is expected around 3.6 ppm. The long methylene (B1212753) chain will appear as a large, broad signal around 1.2-1.3 ppm.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. The carbon attached to the hydroxyl group is expected to appear downfield, typically in the 60-70 ppm range.

Apparatus:

-

FTIR spectrometer

-

Salt plates (e.g., NaCl or KBr)

-

Volatile solvent (e.g., chloroform or dichloromethane)

-

Pipette

Procedure:

-

Sample Preparation: Dissolve a small amount (a few milligrams) of myricyl alcohol in a few drops of a volatile solvent like chloroform.

-

Film Creation: Apply a drop of the solution to the surface of a clean salt plate.

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, solid film of the sample on the plate.

-

Spectrum Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer and acquire the spectrum. Key characteristic peaks include a broad O-H stretch around 3300-3500 cm⁻¹, strong C-H stretches around 2850-2960 cm⁻¹, and a C-O stretch between 1050-1260 cm⁻¹.[9][10][11]

Apparatus:

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)

-

Autosampler or manual injection syringe

-

Solvent (e.g., hexane (B92381) or dichloromethane)

Procedure:

-

Sample Preparation: Prepare a dilute solution of myricyl alcohol in a suitable volatile solvent.

-

Derivatization (Optional but Recommended): For improved volatility and chromatographic performance, the hydroxyl group can be derivatized (e.g., silylation with BSTFA) to form a trimethylsilyl (B98337) (TMS) ether.[13][14]

-

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the solution into the GC.

-

Use a temperature program that starts at a lower temperature (e.g., 60-100 °C) and ramps up to a high temperature (e.g., 300-320 °C) to elute the long-chain alcohol.

-

The mass spectrometer is typically operated in electron ionization (EI) mode.

-

-

Data Analysis: Analyze the resulting mass spectrum. The molecular ion peak may be weak or absent. Look for characteristic fragmentation patterns of long-chain alcohols, such as the loss of water (M-18) and alpha-cleavage.

Biological Activity and Signaling Pathway

Myricyl alcohol, under the name this compound, is well-documented as a plant growth regulator that can enhance growth and yield in numerous plant species.[1] It is believed to act as a signaling molecule that influences a variety of physiological and biochemical processes.

Key reported effects include:

-

Enhanced Photosynthesis: It can increase the rates of photosynthesis.[1]

-

Increased Nutrient and Water Uptake: It aids in the transport and uptake of water and essential nutrients.[1]

-

Modulation of Gene Expression: It has been shown to regulate genes involved in photosynthesis and stress responses.

-

Enzyme Activity: It can influence the activity of various enzymes within the plant.[1]

The precise molecular mechanism of its action is still under investigation, but some studies suggest the involvement of a second messenger.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the identification and purity assessment of a myricyl alcohol sample.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound(593-50-0) 1H NMR [m.chemicalbook.com]

- 4. Myricyl alcohol, CAS No. 593-50-0 - iChemical [ichemical.com]

- 6. This compound(593-50-0) MS spectrum [chemicalbook.com]

- 7. magritek.com [magritek.com]

- 8. This compound | C30H62O | CID 68972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. This compound, TMS derivative [webbook.nist.gov]

- 14. This compound, TMS derivative [webbook.nist.gov]

1-Triacontanol in Plant Waxes: A Technical Guide to Natural Sources, Analysis, and Mode of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Triacontanol (TRIA), a long-chain primary fatty alcohol (C30H62O), is a naturally occurring plant growth regulator found within the epicuticular waxes of numerous plant species. Its ability to enhance plant growth, improve yield, and increase stress tolerance has garnered significant interest in agricultural and biotechnological research. This technical guide provides an in-depth overview of the natural plant-based sources of this compound, detailed methodologies for its extraction and quantification, and an exploration of its proposed signaling pathway in plants.

Natural Sources of this compound in Plant Waxes

This compound is a common constituent of the protective waxy layer on the surface of plant leaves, stems, and fruits. While present in a wide variety of plants, certain species are known to contain significantly higher concentrations. The primary commercial and research sources of natural this compound are derived from the waxes of specific plants.

Key Plant Sources

-

Alfalfa (Medicago sativa) : Historically, alfalfa was one of the first plants from which this compound's growth-promoting effects were observed and from which the compound was isolated.[1]

-

Sugarcane (Saccharum officinarum) : The wax from sugarcane processing is a rich source of policosanols, with this compound being a significant component.[2]

-

Rice Bran (Oryza sativa) : The wax extracted from rice bran, a byproduct of rice milling, contains a notable amount of this compound.[3][4]

-

Wheat (Triticum aestivum) : The leaf wax of wheat contains this compound, typically comprising 3-4% of the total wax.[5]

-

Moso Bamboo (Phyllostachys pubescens) : The shoot skin of Moso bamboo has been identified as a source of this compound.[6]

Beyond these primary sources, this compound is also found in the waxes of many other plants, including various grasses, legumes, and horticultural crops. Beeswax is another significant natural, non-plant source of this compound.[7][8]

Data Presentation: Quantitative Analysis of this compound

The concentration of this compound in plant waxes can vary considerably depending on the plant species, age, growing conditions, and the extraction method employed. The following table summarizes quantitative data from various studies, standardized to common units for comparative purposes.

| Plant Source | Plant Part | This compound Concentration | Reference(s) |

| Sugarcane (Saccharum officinarum) | Filter Cake Wax Extract | 1,410 - 8,910 mg/kg (0.14 - 0.89%) | [7] |

| Wax | 100,000 - 150,000 mg/kg (10 - 15%) | [2] | |

| Rice Bran (Oryza sativa) | Crude Wax Extract | 133,000 mg/kg (13.3% purity) | [2] |

| Hydrolyzed Wax | 429,500 mg/kg (42.95%) | [9] | |

| Concentrated Wax | 741,800 mg/kg (74.18%) | [3][9] | |

| Moso Bamboo (Phyllostachys pubescens) | Fresh Shoot Skin | 13.3 mg/kg (ppm) | [6] |

| Boiled Shoot Skin | 41.7 mg/kg (ppm) | [6] | |

| Composted Shoot Skin (2 weeks) | 71.3 mg/kg (ppm) | [6] | |

| Wheat (Triticum aestivum) | Leaf Wax | 30,000 - 40,000 mg/kg (3 - 4%) | [5] |

Experimental Protocols

Accurate determination of this compound content requires robust extraction and analytical methodologies. The following sections detail common protocols cited in the literature.

Extraction of Plant Waxes

The initial step involves the extraction of crude wax from the plant material. The choice of method depends on whether only the surface (epicuticular) wax or the total wax content is of interest.

This method provides an exhaustive extraction of lipids from the plant matrix.

-

Apparatus : Soxhlet extractor, heating mantle, round-bottom flask, condenser, cellulose (B213188) thimble.

-

Solvent : n-Hexane is commonly used for its selectivity towards nonpolar lipids.

-

Procedure :

-

Dry the plant material (e.g., leaves, stems) at a low temperature (40-60°C) to a constant weight and grind it into a fine powder.

-

Accurately weigh a known amount of the powdered plant material and place it in a cellulose thimble.

-

Place the thimble inside the Soxhlet extractor.

-

Fill the round-bottom flask with n-hexane to approximately two-thirds of its volume.

-

Assemble the Soxhlet apparatus and heat the solvent to its boiling point.

-

Allow the extraction to proceed for 6-8 hours. The solvent will continuously cycle through the plant material, extracting the waxes.

-

After extraction, cool the apparatus and collect the solvent containing the dissolved wax.

-

Remove the solvent using a rotary evaporator to obtain the crude wax extract.

-

This rapid method is suitable for the selective extraction of surface waxes.

-

Apparatus : Beakers, forceps.

-

Solvent : Chloroform or n-hexane.

-

Procedure :

-

Select fresh, intact plant parts (e.g., leaves).

-

Briefly immerse the plant material in the solvent (e.g., for 30-60 seconds) with gentle agitation.

-

Remove the plant material from the solvent.

-

The solvent now contains the dissolved epicuticular waxes.

-

Filter the solution to remove any particulate matter.

-

Evaporate the solvent to obtain the epicuticular wax extract.

-

Saponification for the Liberation of this compound

This compound often exists as esters within the plant wax. Saponification is a hydrolysis step to cleave these esters and liberate the free alcohol.

-

Reagents : Ethanolic potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) solution (e.g., 6% KOH in ethanol).

-

Procedure :

-

Dissolve a known amount of the crude wax extract in a suitable solvent (e.g., benzene (B151609) or toluene).

-

Add the ethanolic KOH solution to the wax solution.

-

Reflux the mixture for 1-4 hours with constant stirring. This will hydrolyze the esters into their corresponding fatty acid salts (soaps) and free alcohols.

-

After cooling, add water to the reaction mixture to dissolve the soaps.

-

Extract the non-saponifiable fraction (containing this compound and other long-chain alcohols) with a nonpolar solvent like n-hexane or diethyl ether using a separatory funnel.

-

Wash the organic layer several times with water to remove any remaining soap and alkali.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent to yield the non-saponifiable fraction enriched with this compound.

-

Quantification of this compound

GC-MS is a powerful technique for the separation and identification of volatile compounds. Due to the low volatility of this compound, a derivatization step is typically required.

-

Derivatization (Silylation) :

-

The hydroxyl group of this compound is converted to a less polar and more volatile trimethylsilyl (B98337) (TMS) ether.

-

Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or a mixture of pyridine, hexamethyldisilazane (B44280) (HMDS), and TMCS.

-

The reaction is typically carried out by heating the dried extract with the silylating agent at 60-70°C for 30-60 minutes.

-

-

GC-MS Parameters (Example) :

-

Column : A nonpolar capillary column, such as a DB-5ms or HP-5ms.

-

Carrier Gas : Helium at a constant flow rate.

-

Oven Temperature Program : A temperature gradient is used to separate the components, for example, an initial temperature of 150°C, ramped to 320°C at a rate of 10-15°C/min, and held at the final temperature for 10-20 minutes.

-

Injector Temperature : 280-300°C.

-

MS Detector : Operated in electron ionization (EI) mode, with a scan range of m/z 50-600.

-

-

Quantification : Quantification is achieved by comparing the peak area of the derivatized this compound in the sample to a calibration curve generated from derivatized this compound standards of known concentrations. An internal standard (e.g., a long-chain alkane) can be used to improve accuracy.

HPLC-ELSD offers an alternative method for quantifying this compound without the need for derivatization.

-

HPLC Parameters (Example) :

-

Column : A C18 reversed-phase column.

-

Mobile Phase : A gradient of solvents, for example, a mixture of isopropanol (B130326) and water, or a ternary system of acetonitrile, methanol, and isopropanol.

-

Flow Rate : Typically 0.5-1.0 mL/min.

-

Column Temperature : Maintained at a constant temperature, e.g., 30-40°C.

-

-

ELSD Parameters :

-

Nebulizer Temperature : Adjusted based on the mobile phase composition, e.g., 30-50°C.

-

Evaporator Temperature : Set to ensure complete evaporation of the mobile phase, e.g., 50-70°C.

-

Gas Flow Rate (Nitrogen) : Optimized for sensitivity.

-

-

Quantification : Similar to GC-MS, quantification is based on a calibration curve constructed from the peak areas of this compound standards.

Mandatory Visualization

Experimental Workflow Diagram

Caption: A generalized workflow for the extraction and quantification of this compound from plant waxes.

Proposed Signaling Pathway of this compound

The precise molecular mechanism of this compound action is still an active area of research. However, a proposed signaling cascade involves the generation of a second messenger, L(+)-adenosine.

Caption: A proposed signaling pathway for this compound in plants, highlighting the role of L(+)-adenosine.

Conclusion

This compound remains a compound of significant interest due to its potent plant growth-regulating properties. This guide has provided a comprehensive overview of its natural sources in plant waxes, detailed experimental protocols for its extraction and quantification, and a summary of its proposed mode of action. The continued elucidation of its signaling pathway will undoubtedly open new avenues for its application in agriculture and biotechnology. For researchers and professionals in drug development, the exploration of natural sources and the refinement of extraction and analytical techniques are crucial for harnessing the full potential of this remarkable bioactive molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. The Influence of this compound on the Growth, Flowering, and Quality of Potted Bougainvillea Plants (Bougainvillea glabra var. “Elizabeth Angus”) under Natural Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.org.co [scielo.org.co]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. The Effect of the Stress-Signalling Mediator Triacontanol on Biochemical and Physiological Modifications in Dracocephalum forrestii Culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Triacontanol and Its Second Messenger 9-β-l(+)-Adenosine as Plant Growth Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biochemical and Molecular Effects Induced by Triacontanol in Acquired Tolerance of Rice to Drought Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Mechanism of Action of 1-Triacontanol as a Plant Growth Promoter: A Technical Guide

Abstract 1-Triacontanol (TRIA), a naturally occurring 30-carbon primary alcohol found in plant epicuticular waxes, is a potent plant growth regulator that enhances crop performance at remarkably low concentrations.[1][2][3] Its application, particularly in Asian agriculture, has been shown to improve growth, yield, and stress resilience across a wide variety of crops.[1][2] The mechanism of action, while not entirely elucidated, is understood to be rapid and multifaceted, initiated by the elicitation of a secondary messenger, 9-β-L(+)-adenosine.[4][5][6] This event triggers a cascade of physiological, biochemical, and molecular responses, including the enhancement of photosynthesis, modulation of key enzyme activities, improved nutrient and water uptake, and significant alterations in gene expression.[4][7][8] This technical guide provides an in-depth examination of the core mechanisms through which this compound exerts its effects, summarizing key quantitative data, outlining experimental protocols, and visualizing the critical signaling pathways involved.

Core Mechanism of Action: The Second Messenger Hypothesis

The plant response to TRIA is exceptionally rapid, with measurable increases in dry weight and metabolic changes occurring within minutes of application.[3][9] This speed makes de novo synthesis of signaling molecules unlikely and points toward the involvement of a pre-existing secondary messenger system.[2][8]

Research has identified this putative second messenger as 9-β-L(+)-adenosine , a molecule designated TRIM (TRiacontanol-Induced Messenger).[4][5][6] Foliar application of nanomolar concentrations of TRIA can elicit the appearance of L(+)-adenosine in the roots within one minute.[2][9][10] This L(+) enantiomer, previously not reported as naturally occurring, constitutes about 1% of the total adenosine (B11128) pool in untreated rice seedlings.[5][6] It is hypothesized that TRIA does not trigger the synthesis of L(+)-adenosine but rather causes its release from an inactive, possibly racemic, mixture with D(-)-adenosine, potentially at the tonoplast.[2][4] This second messenger, TRIM, is water-soluble and moves rapidly throughout the plant, initiating the downstream growth-promoting effects attributed to TRIA.[9]

Key Physiological and Biochemical Effects

The activation of the TRIM signaling pathway leads to a broad spectrum of beneficial changes in plant physiology and biochemistry.

2.1. Enhancement of Photosynthesis TRIA is a potent enhancer of photosynthesis.[1][11][12] It significantly increases the net photosynthetic rate, often very quickly after application.[13] This is achieved through several mechanisms:

-

Increased Pigment Content: TRIA treatment boosts the levels of chlorophyll (B73375) and carotenoids.[4][14][15]

-

Enhanced Enzyme Activity: It increases the activity and expression of Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), the primary enzyme for carbon fixation.[4][16]

-

Improved Gas Exchange: TRIA can increase stomatal conductance, facilitating greater CO₂ uptake.[4][11]

-

Chloroplast Development: Some studies report that TRIA may improve the size and number of chloroplasts.[4][14]

2.2. Modulation of Enzyme Activities TRIA influences a wide range of enzymes critical for plant metabolism and defense.[2][17] At low concentrations, it has been shown to increase the activity of polyphenol oxidase, starch phosphorylase,[17][18] carbonic anhydrase (CA), and nitrate (B79036) reductase (NR).[4][7] Under stress conditions, TRIA can also enhance the activity of antioxidant enzymes such as catalase (CAT), peroxidase (POX), and ascorbate (B8700270) peroxidase (APX), helping to mitigate cellular damage.[16][19]

2.3. Effects on Growth and Metabolism Application of TRIA promotes significant growth responses, including increased cell division, leading to enhanced root and shoot development.[1][20] This results in measurable increases in plant height, leaf area, and overall fresh and dry biomass.[14][21] Concurrently, TRIA stimulates the accumulation of key metabolites, increasing the levels of free amino acids, reducing sugars, and soluble proteins within minutes of treatment.[2][8][17]

Table 1: Summary of Quantitative Effects of this compound on Plant Growth

| Parameter | Plant Species | TRIA Concentration | Observed Effect | Reference |

| Flower Bud Number | Bougainvillea glabra | 0.5 mg/L | 55% increase compared to control | [22] |

| Bract Weight | Bougainvillea glabra | 2.5 mg/L | 1.5-fold increase | [23] |

| Shoot Length | Bougainvillea glabra | 2.5 mg/L | 44% higher growth rate than control | [22] |

| Dry Weight | Zea mays (Maize) | Not Specified | 8% increase within 1 minute | [5] |

| Growth (Fresh Wt.) | Nicotiana tabacum (cell culture) | 10⁻⁸ M | ~100% increase over control after 21 days | [20] |

| Yield | Tea | 0.5 ppm | ~20% increase | [18] |

Molecular Mechanisms: Regulation of Gene Expression

At the molecular level, TRIA acts as a significant regulator of gene expression. Studies using techniques like suppression subtractive hybridization (SSH) in rice have revealed a clear pattern of transcriptional changes following TRIA treatment.[13][24]

The primary molecular effect is the up-regulation of photosynthesis-associated genes .[7][24] This includes genes encoding for components of both photosystems and the carbon fixation cycle, such as the small subunit of RuBisCO (rbcS).[4][13] Conversely, TRIA has been shown to down-regulate stress-related genes , including those responsive to abscisic acid (ABA) and wounding.[7][13][24] This suggests that TRIA promotes a shift in cellular resources towards growth and away from defense under normal conditions.

In response to abiotic stress like drought, TRIA can up-regulate the expression of specific aquaporin genes (PIP1,1, PIP1,2, PIP2,4, and PIP2,5), which likely contributes to improved water status and tolerance in the plant.[14]

Experimental Protocols

The following sections provide generalized methodologies for key experiments used to study the effects of this compound.

4.1. Protocol for Foliar Application of TRIA

-

Objective: To assess the effect of foliar-applied TRIA on plant growth and physiology.

-

Materials:

-

This compound (analytical grade).

-

Surfactant/emulsifier (e.g., Polysorbate 20/Tween 20 or tallow (B1178427) alkyl sulfate).[5][25]

-

Solvent (e.g., chloroform, hot ethanol, or acetone (B3395972) for stock solution).[26]

-

Test plants (e.g., 15-day-old rice seedlings).[24]

-

Fine-mist sprayer.

-

Deionized water.

-

-

Methodology:

-

Stock Solution Preparation: Dissolve a precise weight of TRIA in a minimal amount of a suitable solvent (e.g., 1 mg in 1 mL chloroform). This stock must be prepared carefully due to TRIA's low solubility in water.

-

Working Solution Preparation: Create a colloidal dispersion by adding the stock solution dropwise to vigorously stirring deionized water containing a surfactant (e.g., 0.1% Tween 20) to reach the desired final concentration (e.g., 10 µg/L or 1 µM).[4][24] The control solution should contain the same concentration of solvent and surfactant.

-

Application: Spray the working solution onto the plant foliage until runoff, ensuring complete coverage. Apply to a replicate group of plants. Spray the control group with the control solution.

-

Data Collection: At specified time points (e.g., 10 minutes for metabolic changes, 24-72 hours for growth changes), harvest plants.[9]

-

Analysis: Measure parameters such as plant height, leaf area, fresh weight, and dry weight. Conduct biochemical assays for chlorophyll content, protein levels, or specific enzyme activities.

-

4.2. Protocol for Gene Expression Analysis via SSH (Workflow)

-

Objective: To identify genes that are differentially expressed in response to TRIA treatment.

-

Experimental Workflow:

Summary and Future Directions

This compound is a powerful plant biostimulant that operates through a sophisticated and rapid signaling mechanism. Its primary action involves the elicitation of the second messenger 9-β-L(+)-adenosine (TRIM), which orchestrates a plant-wide response favoring growth and photosynthesis while suppressing certain stress-related pathways.[4][13] This leads to tangible improvements in biomass, yield, and overall plant vigor.[2][8]

While the downstream effects are well-documented, the initial steps in the mechanism remain an area for active research. Key questions to be addressed include:

-

The identification and characterization of the specific plant cell receptor or membrane site where TRIA initiates its action.

-

A deeper elucidation of the signal transduction cascade that links TRIM to the observed changes in gene expression and enzyme activity.

-

Further investigation into the interplay between TRIA and other phytohormone signaling pathways.[7]

Answering these questions will not only complete our understanding of this potent growth regulator but will also enable more precise and effective applications in agriculture to enhance crop productivity and sustainability.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. hort [journals.ashs.org]

- 4. Triacontanol as a dynamic growth regulator for plants under diverse environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. researchgate.net [researchgate.net]

- 9. Rapid elicitation of second messengers by nanomolar doses of triacontanol and octacosanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. agradehydroponics.com [agradehydroponics.com]

- 11. wellyoutech.com [wellyoutech.com]

- 12. "Triacontanol: Boost Crop Yields & Plant Growth with This Powerful Stimulant" — Vernado [vernado.co.nz]

- 13. Isolation and characterization of triacontanol-regulated genes in rice (Oryza sativa L.): possible role of triacontanol as a plant growth stimulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biochemical and Molecular Effects Induced by Triacontanol in Acquired Tolerance of Rice to Drought Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 15. saahasindia.org [saahasindia.org]

- 16. mdpi.com [mdpi.com]

- 17. Page loading... [wap.guidechem.com]

- 18. Page loading... [wap.guidechem.com]

- 19. [PDF] Effects of in vitro triacontanol on growth, antioxidant enzymes, and photosynthetic characteristics in Arachis hypogaea L. | Semantic Scholar [semanticscholar.org]

- 20. academic.oup.com [academic.oup.com]

- 21. researchgate.net [researchgate.net]

- 22. The Influence of this compound on the Growth, Flowering, and Quality of Potted Bougainvillea Plants (Bougainvillea glabra var. “Elizabeth Angus”) under Natural Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. academic.oup.com [academic.oup.com]

- 25. Triacontanol experiment - Overgrow.com [overgrow.com]

- 26. EP0050670A4 - this compound plant growth simulator formulations. - Google Patents [patents.google.com]

1-Triacontanol: A Technical Guide to its Role in Modulating Secondary Metabolite Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Triacontanol (TRIA), a naturally occurring long-chain fatty alcohol, has demonstrated significant potential as a plant biostimulant, influencing a wide array of physiological processes, including the biosynthesis of secondary metabolites. These metabolites are of profound interest to the pharmaceutical, nutraceutical, and agricultural industries due to their diverse bioactive properties. This technical guide provides an in-depth exploration of the mechanisms through which this compound modulates the production of key secondary metabolite classes, including alkaloids, terpenes, and phenolic compounds. It details the underlying signaling pathways, presents quantitative data from key studies, and provides comprehensive experimental protocols for researchers seeking to investigate its effects.

Introduction

Secondary metabolites are organic compounds produced by plants that are not directly involved in the normal growth, development, or reproduction of the organism. Instead, they play a crucial role in mediating interactions with the environment, providing defense against herbivores, pathogens, and abiotic stressors. The pharmacological and biological activities of these compounds have made them invaluable as drugs, flavorings, fragrances, and industrial materials.

This compound (CH₃(CH₂)₂₈CH₂OH) is a saturated 30-carbon primary alcohol found in the epicuticular waxes of various plants.[1] Its application at low concentrations has been shown to elicit a broad spectrum of physiological responses, including enhanced photosynthesis, increased biomass, and improved nutrient uptake.[2] Of particular interest to the scientific and industrial communities is its ability to significantly augment the production of valuable secondary metabolites.[3] This guide elucidates the current understanding of this compound's mode of action in this context.

Signaling Pathways

The L(+)-Adenosine Second Messenger Pathway

The primary signaling cascade initiated by this compound is believed to involve the rapid generation of a second messenger, L(+)-adenosine.[4] This signaling molecule then triggers a series of downstream events that ultimately lead to altered gene expression and metabolic shifts favoring the production of secondary metabolites. The proposed pathway is as follows:

-

Perception: this compound, applied exogenously, is perceived by the plant cell. The precise receptor is yet to be fully identified.

-

Second Messenger Generation: This perception leads to the rapid synthesis or release of L(+)-adenosine within the cell.[2]

-

Signal Transduction: L(+)-adenosine is thought to influence intracellular calcium levels and activate calmodulin, a key signaling protein.[5]

-

Transcriptional Regulation: The activated signaling cascade leads to the modulation of transcription factors that regulate the expression of genes involved in various metabolic pathways, including those for secondary metabolite biosynthesis.[4]

Crosstalk with the Jasmonic Acid (JA) Pathway

Jasmonic acid (JA) is a key phytohormone involved in plant defense responses, often leading to the production of defensive secondary metabolites. Research suggests that this compound can negatively modulate the JA signaling pathway. This interaction is significant as it indicates that TRIA's effects are not simply additive but involve complex regulatory crosstalk. One hypothesis is that TRIA may partially reverse JA-induced effects, potentially by down-regulating the production of proteinase inhibitors, thereby reallocating resources towards the synthesis of other classes of secondary metabolites.

Quantitative Data on Secondary Metabolite Production

The application of this compound has been shown to significantly increase the yield of various secondary metabolites. The following tables summarize key quantitative findings from the literature.

Table 1: Effect of this compound on Alkaloid Production in Catharanthus roseus

| Treatment | Vinblastine (B1199706) Yield Increase (%) | Vincristine (B1662923) Yield Increase (%) | Reference |

| 10⁻⁶ M TRIA | +71.6% | +73.1% | [6] |

Table 2: Effect of this compound on Terpenoid Production in Artemisia annua

| Treatment | Artemisinin Content Increase (%) | Artemisinin Yield Increase (%) | Reference |

| 1.5 mg/L TRIA + 75 mg/L GA₃ | 28.4% | 61.0% | [4] |

Table 3: Effect of this compound on Phenolic Compound Production in Dracocephalum forrestii

| Treatment | Total Phenolic Acid Content Increase | Reference |

| 10 µM TRIA | ~2-fold increase | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments related to the investigation of this compound's effect on secondary metabolite production.

Preparation of this compound Stock and Working Solutions

Materials:

-

This compound powder (high purity)

-

95% Ethanol

-

Tween-20 (or other suitable surfactant)

-

Distilled water

-

Volumetric flasks

-

Magnetic stirrer and stir bar

-

Hot plate

Procedure for 1000 ppm Stock Solution:

-

Weigh 100 mg of this compound powder.

-

In a beaker, dissolve the powder in 10 mL of 95% ethanol. Gentle warming (to ~40-50°C) and stirring may be required to facilitate dissolution.

-

Add 0.5 mL of Tween-20 to the ethanol solution and mix thoroughly.

-

Transfer the solution to a 100 mL volumetric flask.

-

Bring the volume to 100 mL with distilled water and mix well.

-

Store the stock solution in a labeled, airtight container, protected from light.

Procedure for Working Solutions:

-

Calculate the required volume of the stock solution to achieve the desired final concentration in your working solution.

-

Add the calculated volume of the stock solution to a volumetric flask.

-

Bring to the final volume with distilled water and mix thoroughly before application.

Quantification of Alkaloids (Vinblastine and Vincristine) in Catharanthus roseus by HPLC

Materials:

-

Lyophilized plant material (e.g., leaves)

-

Methanol (B129727) (HPLC grade)

-

Chloroform (B151607) (HPLC grade)

-

Ammonia (B1221849) solution

-

Sodium sulfate (B86663) (anhydrous)

-

Acetonitrile (B52724) (HPLC grade)

-

Phosphate (B84403) buffer (0.1 M, pH 3.5)

-

Glacial acetic acid

-

Vinblastine and vincristine standards

-

HPLC system with a C18 column and UV detector

Procedure:

-

Extraction:

-

Grind the lyophilized plant material to a fine powder.

-

Extract a known weight of the powder with methanol.

-

Filter the extract and concentrate it under reduced pressure.

-

Acidify the residue with a weak acid and partition with chloroform to remove non-alkaloidal compounds.

-

Basify the aqueous layer with ammonia to pH ~8.5 and extract the alkaloids with chloroform.

-

Dry the chloroform extract over anhydrous sodium sulfate, filter, and evaporate to dryness.

-

Reconstitute the residue in a known volume of methanol for HPLC analysis.[8]

-

-

HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and 0.1 M phosphate buffer containing 0.5% glacial acetic acid (e.g., 21:79 v/v), adjusted to pH 3.5.[8]

-

Flow Rate: 1.2 mL/min.[8]

-

Detection: UV at 254 nm.[8]

-

Injection Volume: 20 µL.

-

Quantification: Prepare a standard curve using known concentrations of vinblastine and vincristine standards. Calculate the concentration in the plant extracts by comparing their peak areas to the standard curve.

-

Analysis of Terpenes by GC-MS

Materials:

-

Dried plant material

-

Ethyl acetate (B1210297) (GC grade)

-

Internal standard (e.g., n-tridecane)

-

GC-MS system with a suitable capillary column (e.g., DB-5MS)

Procedure:

-

Extraction:

-

Grind the dried plant material to a fine powder.

-

Extract a known weight of the powder with ethyl acetate containing a known concentration of the internal standard.

-

Sonicate the mixture for approximately 15 minutes.

-

Centrifuge to pellet the plant debris.

-

Transfer the supernatant to a GC vial for analysis.

-

-

GC-MS Analysis:

-

Column: DB-5MS (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium.

-

Injection Mode: Split or splitless, depending on the concentration.

-

Oven Temperature Program: A programmed temperature ramp is used to separate the terpenes (e.g., start at 60°C, hold for 2 minutes, then ramp to 240°C at 3°C/min).

-

Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-500.

-

Identification and Quantification: Identify terpenes by comparing their mass spectra and retention times with those of authentic standards and library data (e.g., NIST). Quantify using the internal standard method.

-

Determination of Total Phenolic Content (Folin-Ciocalteu Method)

Materials:

-

Plant extract

-

Folin-Ciocalteu reagent

-